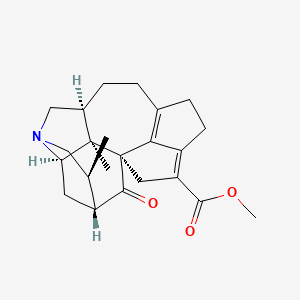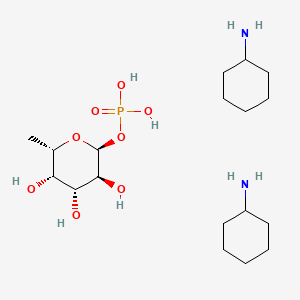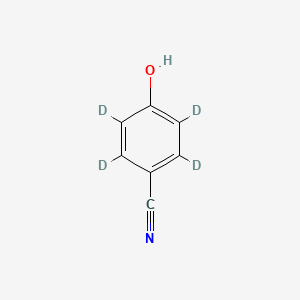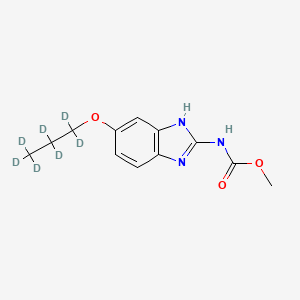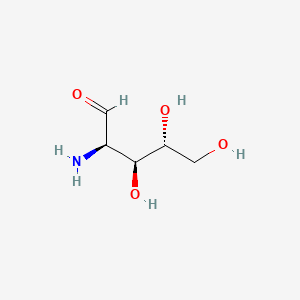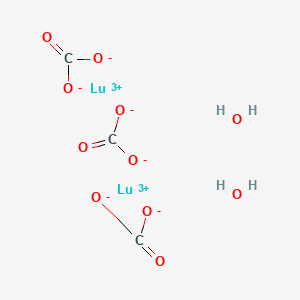
(2-Amino-4-chlorophenyl)-(oxolan-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-chlorophenyl)-(oxolan-3-yl)methanone, commonly referred to as ACOM, is a synthetic compound used in a variety of scientific research applications. It is a versatile compound that has been used in a wide range of studies, including biochemistry, physiology, and drug development. ACOM has been found to have a number of unique properties, including a low toxicity profile, a high solubility in water, and a relatively low melting point.
Aplicaciones Científicas De Investigación
Gastrointestinal Methionine Shuttle
Research on methionine, an essential amino acid with functions in protein synthesis, transmethylation reactions, and as a component of antioxidant systems, highlights the importance of amino acids in health and disease. The study by Mastrototaro et al. (2016) discusses the transport proteins relevant for methionine absorption in the gastrointestinal tract, reflecting the complexity of amino acid transport and its implications for health (Mastrototaro et al., 2016).
Environmental Impact of Chlorophenols
Krijgsheld & Gen (1986) assessed the environmental consequences of chlorophenols, highlighting their moderate toxicity to aquatic life and potential for bioaccumulation. This study underscores the environmental considerations necessary when dealing with chlorinated compounds (Krijgsheld & Gen, 1986).
Methanotrophs and Biotechnological Applications
The study by Strong, Xie, & Clarke (2015) on methanotrophs, bacteria that use methane as their sole carbon source, showcases the potential of microbial systems to generate value-added products from simple carbon sources. This research could provide insight into the biotechnological applications of microbial metabolism for compounds with specific functionalities (Strong, Xie, & Clarke, 2015).
Spin Label Amino Acids in Peptide Studies
Schreier et al. (2012) reviewed the use of the spin label amino acid TOAC in peptide studies, highlighting its utility in analyzing peptide secondary structure and dynamics. This demonstrates the relevance of specific amino acids in advanced biochemical and biophysical research (Schreier et al., 2012).
Propiedades
IUPAC Name |
(2-amino-4-chlorophenyl)-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-8-1-2-9(10(13)5-8)11(14)7-3-4-15-6-7/h1-2,5,7H,3-4,6,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMASCOGUDXJOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)C2=C(C=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-4-chlorophenyl)-(oxolan-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



